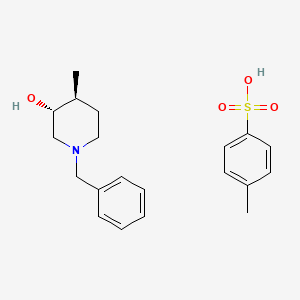
Rel-(3R,4S)-1-benzyl-4-methylpiperidin-3-ol 4-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-(3R,4S)-1-benzyl-4-methylpiperidin-3-ol 4-methylbenzenesulfonate is a chemical compound that belongs to the class of piperidines. It is characterized by the presence of a benzyl group, a methyl group, and a piperidin-3-ol moiety. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,4S)-1-benzyl-4-methylpiperidin-3-ol 4-methylbenzenesulfonate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Addition of the Methyl Group: The methyl group is added through alkylation reactions.
Formation of the 4-methylbenzenesulfonate Salt: The final step involves the reaction of the piperidin-3-ol with 4-methylbenzenesulfonyl chloride under basic conditions to form the 4-methylbenzenesulfonate salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and reaction time.
Purification Steps: The crude product is purified using techniques such as recrystallization, chromatography, and distillation to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Rel-(3R,4S)-1-benzyl-4-methylpiperidin-3-ol 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
科学的研究の応用
Rel-(3R,4S)-1-benzyl-4-methylpiperidin-3-ol 4-methylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
作用機序
The mechanism of action of Rel-(3R,4S)-1-benzyl-4-methylpiperidin-3-ol 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: It can bind to specific receptors on the cell surface, triggering a cascade of intracellular events.
Inhibition or Activation of Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
Modulation of Signal Transduction: It can modulate signal transduction pathways, influencing cellular responses.
類似化合物との比較
Rel-(3R,4S)-1-benzyl-4-methylpiperidin-3-ol 4-methylbenzenesulfonate can be compared with other similar compounds, such as:
(3R,4S)-1-benzyl-4-methylpiperidin-3-ol: This compound lacks the 4-methylbenzenesulfonate group, which may affect its solubility and reactivity.
(3R,4S)-1-benzyl-4-methylpiperidin-3-one: The presence of a ketone group instead of an alcohol group can significantly alter its chemical properties and reactivity.
(3R,4S)-1-benzyl-4-methylpiperidin-3-amine: The amine group introduces different reactivity patterns compared to the alcohol group.
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Further studies are needed to fully explore its potential and uncover new applications.
特性
分子式 |
C20H27NO4S |
|---|---|
分子量 |
377.5 g/mol |
IUPAC名 |
(3R,4S)-1-benzyl-4-methylpiperidin-3-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C13H19NO.C7H8O3S/c1-11-7-8-14(10-13(11)15)9-12-5-3-2-4-6-12;1-6-2-4-7(5-3-6)11(8,9)10/h2-6,11,13,15H,7-10H2,1H3;2-5H,1H3,(H,8,9,10)/t11-,13-;/m0./s1 |
InChIキー |
IXZHVWWLFJWBQN-JZKFLRDJSA-N |
異性体SMILES |
C[C@H]1CCN(C[C@@H]1O)CC2=CC=CC=C2.CC1=CC=C(C=C1)S(=O)(=O)O |
正規SMILES |
CC1CCN(CC1O)CC2=CC=CC=C2.CC1=CC=C(C=C1)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)butanoic acid](/img/structure/B15276569.png)
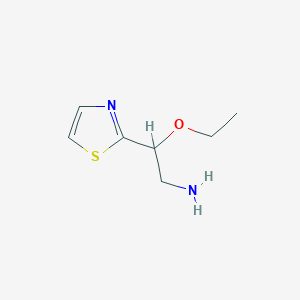
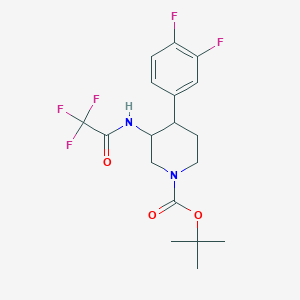
![Spiro[3.4]octan-2-amine](/img/structure/B15276584.png)

![3-bromo-N-[1-(furan-2-yl)ethyl]aniline](/img/structure/B15276596.png)
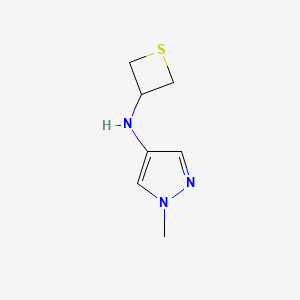
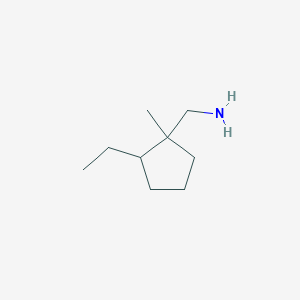
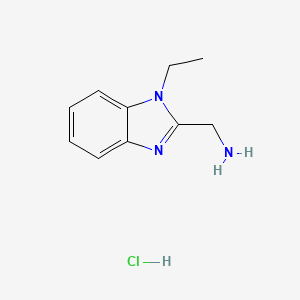
![3-Bromo-5-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15276625.png)
![hexahydro-4'H-spiro[cyclobutane-1,3'-pyrrolo[1,2-a]pyrazine]](/img/structure/B15276632.png)
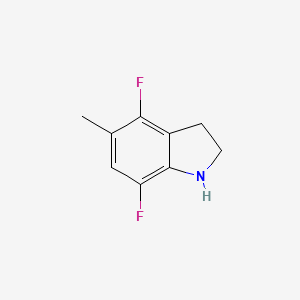

![9-Isopropyl-2-oxa-6,9-diazaspiro[4.5]decane](/img/structure/B15276665.png)
